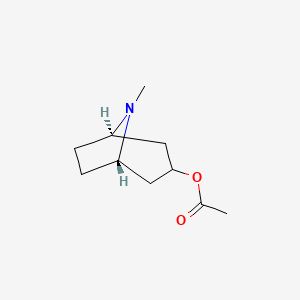
2-hydroxybenzoyl-CoA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-hydroxybenzoyl-CoA is a hydroxybenzoyl-CoA that results from the formal condensation of the thiol group of coenzyme A with the carboxy group of 2-hydroxybenzoic acid. It derives from a benzoyl-CoA and a salicylic acid. It is a conjugate acid of a 2-hydroxybenzoyl-CoA(4-).
Scientific Research Applications
Anaerobic Metabolism in Bacteria
The anaerobic metabolism of 2-hydroxybenzoic acid (salicylic acid) in denitrifying bacteria involves the degradation of 2-hydroxybenzoate via benzoate or benzoyl-CoA. Enzyme activities detected include 2-hydroxybenzoate-CoA ligase and 2-hydroxybenzoyl-CoA reductase, suggesting a pathway for the degradation of salicylic acid in these bacteria (Bonting & Fuchs, 1996).
Reductive Dehydroxylation in Pseudomonas Species
In Pseudomonas species, 4-hydroxybenzoyl-CoA reductase plays a role in anaerobic degradation of phenolic compounds by reductively dehydroxylating 4-hydroxybenzoyl-CoA to benzoyl-CoA. This enzyme is significant in the metabolism of phenol, 4-hydroxybenzoate, and other aromatic compounds (Brackmann & Fuchs, 1993).
Metabolism in Thauera Aromatica
Thauera aromatica demonstrates unique enzyme activities during the metabolism of 3-hydroxybenzoate. This includes 3-hydroxybenzoate–CoA ligase and benzoyl-CoA reductase, highlighting the specialized enzyme system of this bacterium for the metabolism of 3-hydroxybenzoate (Laempe et al., 2001).
Ultraviolet Characterization of Hydroxybenzoyl-CoA Esters
The ultraviolet spectra of hydroxybenzoyl-CoA esters, including p-hydroxybenzoyl-CoA, were investigated to understand their esterolytic reactions. This research contributes to the broader understanding of the chemical behavior of these compounds (Webster et al., 1974).
Electrocatalytic Properties of Hydroxybenzoyl-CoA Reductase
The kinetic and electrochemical properties of Hydroxybenzoyl-CoA reductase (HBCR) were studied, revealing insights into the enzyme mechanisms involved in the metabolism of aromatic compounds (El Kasmi et al., 1995).
Novel Enzyme in Sorbus Aucuparia
In Sorbus aucuparia, a novel enzyme named biphenyl synthase was identified, showing activity with 2-hydroxybenzoyl-CoA. This enzyme demonstrates the diversity of biochemical pathways in plants (Liu et al., 2004).
properties
Product Name |
2-hydroxybenzoyl-CoA |
|---|---|
Molecular Formula |
C28H40N7O18P3S |
Molecular Weight |
887.6 g/mol |
IUPAC Name |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2-hydroxybenzenecarbothioate |
InChI |
InChI=1S/C28H40N7O18P3S/c1-28(2,22(39)25(40)31-8-7-18(37)30-9-10-57-27(41)15-5-3-4-6-16(15)36)12-50-56(47,48)53-55(45,46)49-11-17-21(52-54(42,43)44)20(38)26(51-17)35-14-34-19-23(29)32-13-33-24(19)35/h3-6,13-14,17,20-22,26,36,38-39H,7-12H2,1-2H3,(H,30,37)(H,31,40)(H,45,46)(H,47,48)(H2,29,32,33)(H2,42,43,44)/t17-,20-,21-,22+,26-/m1/s1 |
InChI Key |
YTKKDFTVSNSVEE-TYHXJLICSA-N |
Isomeric SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)C4=CC=CC=C4O)O |
SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C4=CC=CC=C4O)O |
Canonical SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C4=CC=CC=C4O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



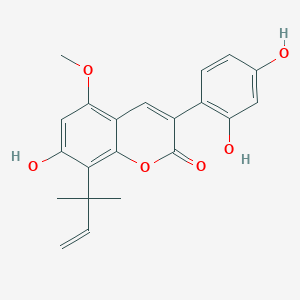
![N-[(4-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]acetamide](/img/structure/B1244947.png)

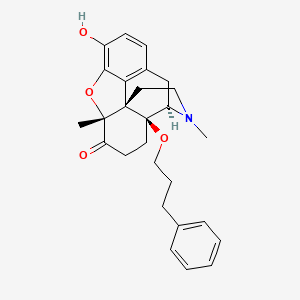

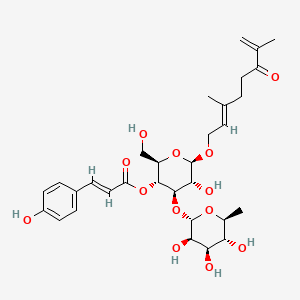
![2-[[(2S,3R,5R,6S,8R,9R)-3,5,9-trimethyl-2-[(2S)-1-oxo-1-(1H-pyrrol-2-yl)propan-2-yl]-1,7-dioxaspiro[5.5]undecan-8-yl]methyl]-1,3-benzoxazole-4-carboxylic acid](/img/structure/B1244957.png)
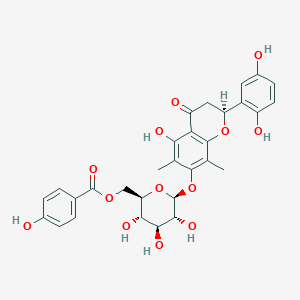

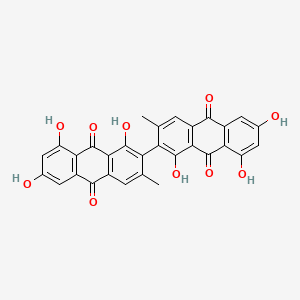
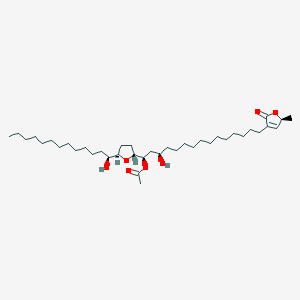
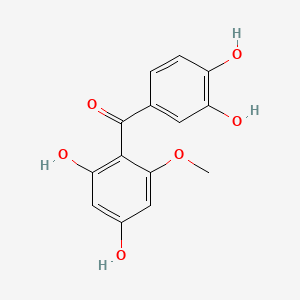
![7-(trimethylsilyl)-2,6-bis[(trimethylsilyl)oxy]-7H-purine](/img/structure/B1244965.png)
